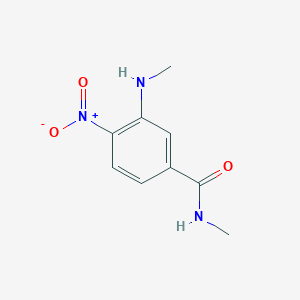

N-methyl-3-(methylamino)-4-nitrobenzamide

Vue d'ensemble

Description

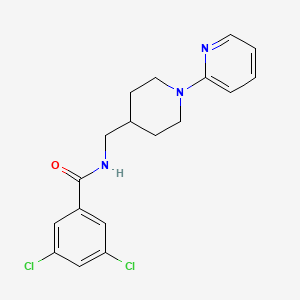

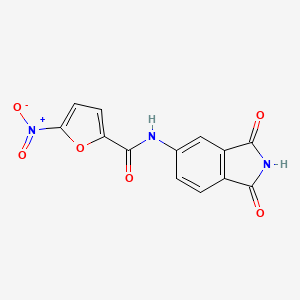

“N-methyl-3-(methylamino)-4-nitrobenzamide” would be a compound containing an amide group (-CONH2), a nitro group (-NO2), and two methylamino groups (-NHCH3). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar amide and nitro groups, which could form intramolecular hydrogen bonds. The methylamino groups could also contribute to the overall structure .Chemical Reactions Analysis

The amide and nitro groups in this compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound would likely be polar and could exhibit strong intermolecular forces, leading to a relatively high boiling point. The presence of the nitro group could make this compound potentially explosive .Applications De Recherche Scientifique

Enhancing DNA Repair Mechanisms

Research indicates that compounds related to benzamide, such as N-methyl-3-(methylamino)-4-nitrobenzamide, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a potential role in improving DNA repair mechanisms, particularly in cells damaged by UV light. The correlation between the inhibitory activities of these compounds and their effects on DNA synthesis highlights their significance in cellular protection and repair processes (Miwa et al., 1981).

Spectroscopic Studies

Spectroscopic studies on derivatives of benzamide, including N-methyl-3-(methylamino)-4-nitrobenzamide, have revealed that these compounds can undergo conformation changes in the excited state, influenced by proton transfer reactions or twisted intramolecular charge-transfer processes. These findings offer insights into the fluorescent properties of these compounds, which could be harnessed in the development of new materials or in the field of molecular probes (Brozis et al., 1999).

Medicinal Chemistry Applications

The activation of poly (ADP-ribose) polymerase (PARP) has been identified as a critical mediator in cell damage processes, such as photoreceptor cell apoptosis induced by N-methyl-N-nitrosourea (MNU). Studies have shown that PARP inhibitors, which share structural similarities with N-methyl-3-(methylamino)-4-nitrobenzamide, can rescue photoreceptor cells from apoptosis, suggesting a potential therapeutic application in preventing retinal damage (Miki et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-7-5-6(9(13)11-2)3-4-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJCALGAKPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995185.png)

![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)

![N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2995192.png)

![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)

![2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2995196.png)